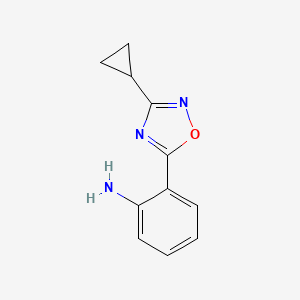

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Vue d'ensemble

Description

“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 135436-92-9 . It has a molecular weight of 201.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The InChI Code for “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is 1S/C11H11N3O/c12-9-4-2-1-3-8 (9)11-13-10 (14-15-11)7-5-6-7/h1-4,7H,5-6,12H2 .

Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Physical And Chemical Properties Analysis

The compound “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 201.23 .

Applications De Recherche Scientifique

Anti-Infective Agents

Compounds with the 1,2,4-oxadiazole moiety, such as 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline , have been extensively studied for their potential as anti-infective agents. They exhibit a range of activities against bacterial, viral, and leishmanial infections. The structural versatility of these compounds allows for significant synthetic modifications, which can lead to the discovery of new drugs with enhanced efficacy against resistant strains of microorganisms .

Anticancer Activity

The oxadiazole ring is a common feature in molecules with anticancer properties. Research indicates that derivatives of 1,2,4-oxadiazoles can be synthesized to target various cancer cell lines. The presence of aniline substituents can be crucial for the bioactivity of these compounds, potentially leading to the development of novel chemotherapeutic agents .

Antimicrobial Properties

Derivatives of 1,2,4-oxadiazoles have shown promising results in combating a range of microbial strains. The cyclopropyl group in 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline may contribute to the compound’s efficacy, offering a scaffold for further exploration in the development of new antimicrobial drugs .

Antiprotozoal Activity

The oxadiazole nucleus is a key feature in the design of antiprotozoal agents. Compounds like 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be tailored to target specific protozoan infections, providing a pathway for the treatment of diseases such as malaria and Chagas disease .

Agricultural Applications

In the agricultural sector, oxadiazole derivatives are explored for their herbicidal, insecticidal, and fungicidal properties. The unique structure of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline could be utilized to develop new compounds that protect crops from various pests and diseases .

Material Science

The electronic properties of the oxadiazole ring make it a candidate for use in conducting systems. Its electron-withdrawing nature can enhance the quantum yield of fluorescence and improve molecular stability, which is beneficial in the development of advanced materials for electronic applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

There is a growing interest in the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Propriétés

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZAQYCQCYQYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2978901.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine](/img/structure/B2978905.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)

![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)

![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)

![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)